molecular formula C14H16N2OS B8363646 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-methyl- CAS No. 172469-92-0

2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-methyl-

Cat. No. B8363646
M. Wt: 260.36 g/mol
InChI Key: JCLVNNAIQWKDAV-UHFFFAOYSA-N
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Patent
US06015820

Procedure details

Freshly distilled propionyl chloride (0.04 ml, 0.41 mmole) (the receptacle is fitted with a trap containing CaCl2) was added to a solution of amine 8a (0.10 g, 0.40 mmole) and triethylamine (0.04 ml, 0.38 mmole) in dichloromethane (5 ml) at 0° C. The mixture was agitated at ambient temperature for 5 hours. The solvent was evaporated, water was added and the solid was isolated by filtration. The residue was purified by column chromatography using a mixture of dichloromethane and ethanol (94:6) as eluant and at the end ethyl acetate in order to obtain the compound 11c (0.10 g, 90%) in the form of a white powder: melting point 186-188° C.; NMR-1H (DMSO-d6) δ 11.86 (1H, s, NH-1), 8.60 (1H, s, NH-3), 7.21 (1H, s, H-6), 6.88 (1H, s, H-4'), 6.80 (2H, s, H-2' and 6'), 4.04 (2H, q, J=7 Hz, COCH2CH3), 2.22 (6H, s, CH3 -3' and 5'), 1.82 (3H, s, CH3 -5), 1.20 (3H, t, J=7 Hz, COCH2CH3). Anal. C17H20N2O2S . 1.25H2O (C, H, N, S).
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[Cl-].[Cl-].[Ca+2].[NH2:9][C:10]1[C:11](=[O:26])[NH:12][CH:13]=[C:14]([CH3:25])[C:15]=1[S:16][C:17]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[CH:18]=1.C(N(CC)CC)C>ClCCl>[CH3:25][C:14]1[C:15]([S:16][C:17]2[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[CH:18]=2)=[C:10]([NH:9][C:1](=[O:4])[CH2:2][CH3:3])[C:11](=[O:26])[NH:12][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)C)=O
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was agitated at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and ethanol (94:6) as eluant

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C(=C(C(NC1)=O)NC(CC)=O)SC1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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